Spiro Junction Position: Indene-2,3'-pyrrolidine Connectivity vs. Indene-1,3'-pyrrolidine Regioisomer (CAS 16976-98-0)
The target compound features a spiro junction at the indene C2 position, whereas the more commercially prevalent analog 2,3-dihydrospiro[indene-1,3'-pyrrolidine] (CAS 16976-98-0) connects at the indene C1 position. This structural difference alters the spatial positioning of the pyrrolidine ring relative to the aromatic plane. In the target compound (indene-2,3'-pyrrolidine), the pyrrolidine ring is positioned adjacent to the indene bridgehead, whereas in CAS 16976-98-0 (indene-1,3'-pyrrolidine), it is at the terminal carbon of the indene ring system . The indene-2,3'-pyrrolidine scaffold has been specifically employed as the core for synthesizing functionalized cholinesterase inhibitors, with the most potent derivative (compound 4f) achieving an AChE IC50 of 1.57 µM [1], while the indene-1,3'-pyrrolidine scaffold has predominantly been explored in the context of spiro-imide and spiro-dione derivatives for aldose reductase inhibition and herbicidal applications, not cholinesterase targets [2].
| Evidence Dimension | Spiro junction position and associated biological target space |
|---|---|
| Target Compound Data | Spiro[indene-2,3'-pyrrolidine] scaffold; associated with AChE/BChE inhibitor development space |
| Comparator Or Baseline | Spiro[indene-1,3'-pyrrolidine] scaffold (CAS 16976-98-0); associated with aldose reductase and herbicidal target space |
| Quantified Difference | Best AChE IC50 from indene-2,3'-pyrrolidine class: 1.57 µM (compound 4f) vs. no reported AChE activity for indene-1,3'-pyrrolidine class; no direct head-to-head data available |
| Conditions | AChE inhibition assay (Ellman method); data from functionalized derivatives, not the unsubstituted core scaffold |
Why This Matters
A procurement decision for an AChE/BChE-focused medicinal chemistry program should prioritize the indene-2,3'-pyrrolidine scaffold over indene-1,3'-pyrrolidine, as the former has demonstrated tractability toward cholinesterase targets in multiple published SAR campaigns.
- [1] Almansour AI, Kumar RS, Arumugam N, Basiri A, Kia Y, Ali MA, Farooq M, Murugaiyah V. A Facile Ionic Liquid Promoted Synthesis, Cholinesterase Inhibitory Activity and Molecular Modeling Study of Novel Highly Functionalized Spiropyrrolidines. Molecules. 2015;20(2):2296–2309. Compound 4f AChE IC50 = 1.57 µM. View Source
- [2] Pfizer Inc. Imide derivatives – US Patent related to spiro-[1H-indene-1,3'-pyrrolidine]-2',5'-dione compounds as aldose reductase inhibitors for diabetic complications. View Source
